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Compound of Interest

Compound Name: SSR240612

Cat. No.: B611013

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and
pharmacological profile of SSR240612, a potent and selective non-peptide antagonist of the
bradykinin B1 receptor. All quantitative data is presented in structured tables for ease of
comparison, and detailed methodologies for key experiments are provided. Visual diagrams of
signaling pathways and experimental workflows are included to facilitate understanding.

Chemical Structure and Physicochemical Properties

SSR240612 is a complex synthetic molecule with the IUPAC name (2R)-2-[((3R)-3-(1,3-
benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyllJamino]propanoyl)amino]-3-(4-
[[(2R,6S)-2,6-dimethylpiperidinyllmethyl]phenyl)-N-isopropyl-N-methylpropanamide
hydrochloride[1].

Chemical Structure:

Click to download full resolution via product page

Figure 1: 2D Chemical Structure of SSR240612.
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Physicochemical Properties:

Property Value Reference

Molecular Formula C42H53CIN4O7S [2]

Molecular Weight 793.41 g/mol [3]

CAS Number 464930-42-5 [3]
O=S(N--INVALID-LINK--CC(N-
-INVALID-LINK--
CC3=CC=C(CN([C@@H]4C)--

SMILES (N 11€) [3]
INVALID-LINK--C)C=C3)=0)
(C5=CC(C=CC(0OC)=C6)=C6C
=C5)=0.CI[H]
DMSO: 100 mg/mL (126.04

B mM) (Sonication
Solubility [4]

recommended); H20:

Insoluble

10% DMSO + 40% PEG300 +
5% Tween 80 + 45% Saline: 4
mg/mL (5.04 mM) (Sonication

recommended)

[4]

Pharmacological Properties

SSR240612 is a potent and orally active specific non-peptide antagonist of the bradykinin B1

receptor.[3] It exhibits high selectivity for the B1 receptor over the B2 receptor.

Receptor Binding Affinity and Functional Activity:
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Parameter Species/Cell Line Value Reference
) Human Fibroblast
Ki (B1 Receptor) 0.48 nM [1][3]
MRC5
HEK cells expressing
0.73 nM [1]I3]
human B1 receptors
) Guinea Pig lleum
Ki (B2 Receptor) 481 nM [11[3]
Membranes
CHO cells expressing
358 nM [1](3]
human B2 receptor
IC50 (Inositol )
Human Fibroblast
Phosphate 1 1.9nM [1][3]

. MRC5
Formation)

In Vivo Efficacy:
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] Effect of
Model Species Doses Reference
SSR240612
des-Arg9-BK- o 3 and 10 mg/kg
_ _ Inhibition of
induced paw Mice p.o.;0.3and 1 [1]
edema ]
edema mg/kg i.p.
Capsaicin- )
) ) Reduction of 0.3, 3, and 30
induced ear Mice [1]
edema mg/kg p.o.
edema
Suppression of
Splanchnic artery tissue
occlusion/reperfu  Rat destruction and 0.3 mg/kg i.v. [1]
sion neutrophil
accumulation
Thermal I
_ Inhibition of 1 and 3 mg/kg
hyperalgesia (UV  Rat ] [1]
o hyperalgesia p.o.
irradiation)
Nociceptive o
Inhibition of
response to ) ] 10 and 30 mg/kg
) Rat nociceptive [1]
formalin (late p.o.
response
phase)
Neuropathic
thermal pain Rat Prevention of 20 and 30 mg/kg 1
a
(sciatic nerve neuropathic pain p.o.
constriction)
) Blockade of
Tactile and cold ]
] allodynia (ID50 =
allodynia 0.3-30 mg/kg
Rat 55and 7.1 [2][5]
(glucose-fed p.o.
mg/kg,
rats) )
respectively)

Signaling Pathway
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SSR240612 acts as an antagonist at the bradykinin B1 receptor, which is a G-protein coupled
receptor (GPCR). The binding of agonists, such as des-Arg9-bradykinin, to the B1 receptor
typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and
diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to
the release of intracellular calcium. SSR240612 blocks this signaling cascade by preventing
the initial binding of the agonist to the B1 receptor.
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Figure 2: Bradykinin B1 Receptor Signaling Pathway and the antagonistic action of
SSR240612.

Experimental Protocols
Capsaicin-Induced Ear Edema in Mice

This model is used to assess the anti-inflammatory and analgesic properties of a compound in
a model of neurogenic inflammation.

Methodology:
e Male CFLP strain mice are used.

e A solution of capsaicin (e.g., 40 ug in 10 pL) is topically applied to one ear of each mouse to
induce edema.[6][7]

» SSR240612 is administered orally (p.0.) at doses of 0.3, 3, and 30 mg/kg prior to capsaicin
application.[1]

o The extent of ear edema is quantified at various time points (e.g., maximal at 30-60 minutes)
by measuring the weight of a punch biopsy of the ear (oedema-disk gravimetric technique).

[E][71[8]
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e The percentage inhibition of edema in the treated groups is calculated relative to the vehicle-
treated control group.
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Figure 3: Experimental workflow for the capsaicin-induced ear edema model.

Splanchnic Artery Occlusion/Reperfusion in Rats

This model is employed to evaluate the protective effects of a compound against ischemia-
reperfusion injury in the intestine.

Methodology:

o Male Sprague-Dawley or Wistar rats are anesthetized.[9][10]
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A laparotomy is performed to expose the splanchnic arteries (celiac, superior mesenteric,
and inferior mesenteric arteries).

The arteries are occluded for a defined period (e.g., 30-40 minutes) to induce ischemia.[9]
[10]

The occlusion is then released to allow for reperfusion (e.g., for 120 minutes).[9]
SSR240612 (0.3 mg/kg) or vehicle is administered intravenously (i.v.).[1]

At the end of the reperfusion period, intestinal tissue samples are collected for histological
analysis to assess tissue destruction and for myeloperoxidase (MPO) activity assays to
quantify neutrophil accumulation.
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Figure 4: Experimental workflow for the splanchnic artery occlusion/reperfusion model.

Logical Relationships in Preclinical Development

The preclinical evaluation of a compound like SSR240612 typically follows a logical
progression from in vitro characterization to in vivo efficacy and safety assessment.
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Figure 5: Logical flow of preclinical development for a B1 receptor antagonist like SSR240612.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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